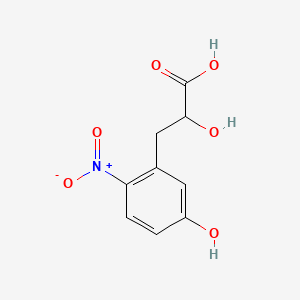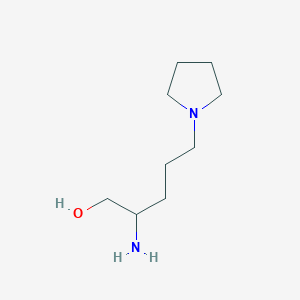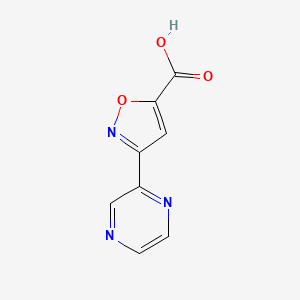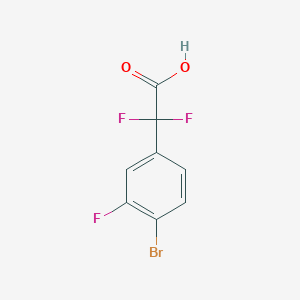
Potassium ((1-(tert-butoxycarbonyl)piperidin-4-yl)methyl)trifluoroborate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium ({1-[(tert-butoxy)carbonyl]piperidin-4-yl}methyl)trifluoroboranuide is a chemical compound that belongs to the class of organotrifluoroborates. These compounds are widely used in organic synthesis, particularly in the Suzuki–Miyaura coupling reactions, which are essential for forming carbon-carbon bonds. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of potassium ({1-[(tert-butoxy)carbonyl]piperidin-4-yl}methyl)trifluoroboranuide typically involves the reaction of a piperidine derivative with a boron reagent. One common method is to react {1-[(tert-butoxy)carbonyl]piperidin-4-yl}methyl bromide with potassium trifluoroborate under specific conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of potassium ({1-[(tert-butoxy)carbonyl]piperidin-4-yl}methyl)trifluoroboranuide may involve large-scale batch reactions. The process is optimized to ensure high yield and purity of the product. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reaction time, are crucial for efficient production.
化学反応の分析
Types of Reactions
Potassium ({1-[(tert-butoxy)carbonyl]piperidin-4-yl}methyl)trifluoroboranuide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.
Coupling Reactions: It is widely used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: While less common, it can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or alcohols. The reaction is typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Suzuki–Miyaura Coupling: Palladium catalysts and bases such as potassium carbonate are commonly used. The reaction is performed in solvents like tetrahydrofuran or toluene.
Oxidation and Reduction: Specific oxidizing or reducing agents, such as hydrogen peroxide or sodium borohydride, may be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. In Suzuki–Miyaura coupling, the primary product is a biaryl compound, which is a key intermediate in the synthesis of pharmaceuticals and agrochemicals.
科学的研究の応用
Potassium ({1-[(tert-butoxy)carbonyl]piperidin-4-yl}methyl)trifluoroboranuide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.
Biology: It can be used in the synthesis of biologically active molecules, including potential drug candidates.
Medicine: Its derivatives are explored for their potential therapeutic properties.
Industry: It is used in the production of fine chemicals, pharmaceuticals, and agrochemicals.
作用機序
The mechanism of action of potassium ({1-[(tert-butoxy)carbonyl]piperidin-4-yl}methyl)trifluoroboranuide in Suzuki–Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with an aryl halide, forming a palladium-aryl complex.
Transmetalation: The trifluoroborate group transfers the aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.
類似化合物との比較
Similar Compounds
Potassium trifluoroborate: A simpler compound used in similar coupling reactions.
Potassium (1-methylpiperidin-4-yl)trifluoroboranuide: A structurally similar compound with a different substituent on the piperidine ring.
Potassium (1-phenylpiperidin-4-yl)trifluoroboranuide: Another similar compound with a phenyl group instead of a tert-butoxycarbonyl group.
Uniqueness
Potassium ({1-[(tert-butoxy)carbonyl]piperidin-4-yl}methyl)trifluoroboranuide is unique due to its specific substituents, which provide distinct reactivity and stability. The tert-butoxycarbonyl group offers protection during reactions, making it a valuable intermediate in complex organic syntheses.
特性
分子式 |
C11H20BF3KNO2 |
|---|---|
分子量 |
305.19 g/mol |
IUPAC名 |
potassium;trifluoro-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methyl]boranuide |
InChI |
InChI=1S/C11H20BF3NO2.K/c1-11(2,3)18-10(17)16-6-4-9(5-7-16)8-12(13,14)15;/h9H,4-8H2,1-3H3;/q-1;+1 |
InChIキー |
XJZMGINZJCRDHO-UHFFFAOYSA-N |
正規SMILES |
[B-](CC1CCN(CC1)C(=O)OC(C)(C)C)(F)(F)F.[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R,5S)-6-Oxaspiro[4.5]decan-1-amine hydrochloride](/img/structure/B13534881.png)




![1-[2-Fluoro-4-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B13534921.png)
![2-[2-(1-Methylethoxy)phenyl]pyrrolidine](/img/structure/B13534936.png)
![2-(2-Hydroxyethyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13534938.png)
![3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-2,2-difluoropropanoic acid](/img/structure/B13534951.png)





